molecular formula C6H10O2 B3427913 trans-2-Butenyl acetate CAS No. 628-08-0

trans-2-Butenyl acetate

Cat. No. B3427913
CAS RN: 628-08-0
M. Wt: 114.14 g/mol
InChI Key: WNHXJHGRIHUOTG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-Butenyl acetate, also known as crotyl acetate, is a chemical compound with the molecular formula C6H10O2 . It has a molecular weight of 114.14 . This compound is used in laboratory research and development processes, and chemical production processes, mainly as organic synthesis intermediates and pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of trans-2-Butenyl acetate consists of a butenyl group (a four-carbon chain with a double bond) attached to an acetate group . The InChI code for this compound is 1S/C6H10O2/c1-3-4-5-8-6(2)7/h3-4H,5H2,1-2H3/b4-3+ .


Physical And Chemical Properties Analysis

Trans-2-Butenyl acetate has a density of 0.919 g/cm3 . It has a boiling point range of 128-130°C and a flash point of 31°C . Its refractive index is 1.4200 .

Scientific Research Applications

Renewable Biofuel Additives

Research on the transesterification of renewable ethyl acetate to produce butyl acetate, a renewable biofuel additive, highlights the potential of using fermentation-derived bio-butanol and bio-ethyl acetate. This process, catalyzed by borated Ultra Stable Y (USY) zeolite, offers an eco-friendly and sustainable route, significantly improving over conventional methods like Fischer Esterification. The optimization of process parameters through response surface methodology (RSM) has shown promising results, with a 96% yield of butyl acetate under optimal conditions, demonstrating the catalyst's reusability across several cycles (Nandiwale, Galande, & Bokade, 2015).

Solubility Studies

The solubility of trans-1,2-cyclohexanediol in butyl acetate + water mixtures has been extensively studied, revealing significant effects based on the proportion of butyl acetate and water. These findings, validated through the UNIFAC model, underscore the complex interactions within such mixtures and their potential applications in chemical engineering and formulation sciences (Zhou, Shi, Wang, Gao, & Jiang, 2007).

Pervaporation Membranes for Chemical Separation

The separation of methanol and butyl acetate mixtures through pervaporation has been studied, focusing on the productivity increase in the transesterification reaction. This research evaluated the performance of commercial membranes in terms of permeance, selectivity, and McCabe-Thiele separation diagrams, providing insights into the development of a pervaporation membrane reactor for butyl acetate production. The findings suggest that most membranes are selectively permeable to butyl acetate, with significant implications for industrial applications (Luis, Degrève, & Bruggen, 2013).

Kinetic Studies on Biofuel Additive Formation

A kinetic study on the formation of butyl acetate via heterogeneously catalyzed transesterification of ethyl acetate with butanol explored the eco-friendly production of sustainable biofuel additives. The research detailed the effects of catalyst loading, alcohol to ester feed ratio, and temperature, presenting an optimized route for butyl acetate production that could be an alternative to traditional methods, with potential applications in the biofuel industry (Ali, Al-Rashed, Azeez, & Merchant, 2011).

Safety And Hazards

Trans-2-Butenyl acetate is classified as a flammable liquid and vapor . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

[(E)-but-2-enyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h3-4H,5H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHXJHGRIHUOTG-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401014676
Record name 2-Buten-1-ol, 1-acetate, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Butenyl acetate

CAS RN

7204-29-7
Record name 2-Buten-1-ol, 1-acetate, (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7204-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Buten-1-ol, 1-acetate, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007204297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Buten-1-ol, 1-acetate, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Buten-1-ol, 1-acetate, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-butenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-Butenyl acetate
Reactant of Route 2
Reactant of Route 2
trans-2-Butenyl acetate
Reactant of Route 3
Reactant of Route 3
trans-2-Butenyl acetate
Reactant of Route 4
Reactant of Route 4
trans-2-Butenyl acetate
Reactant of Route 5
Reactant of Route 5
trans-2-Butenyl acetate
Reactant of Route 6
trans-2-Butenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.